molecular formula C7H7F2N B1399077 3-(Difluoromethyl)-5-methylpyridine CAS No. 1374659-24-1

3-(Difluoromethyl)-5-methylpyridine

Cat. No. B1399077
M. Wt: 143.13 g/mol
InChI Key: RJKGKVXVLUTGBI-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the types of bonds it contains. It may also include information about its state at room temperature (solid, liquid, gas), color, odor, and other physical characteristics.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, the conditions under which the reaction was carried out, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with other substances.


Scientific Research Applications

Synthesis and Industrial Applications

3-Methylpyridine-N-oxide, a derivative closely related to 3-(Difluoromethyl)-5-methylpyridine, is an essential intermediate in the synthesis of various nicotine insecticides such as imidacloprid and acetamiprid. A study by Sang et al. (2020) introduced microreaction systems for its safer and more efficient production, enhancing yield and reaction control.

Chemical Transformation and Fluorination Methods

A classic study by Plevey et al. (1982) explored fluorinations of methylpyridines, including derivatives of 3-(Difluoromethyl)-5-methylpyridine. This work highlighted the chemical transformation of methylpyridines, providing insights into the synthesis of polyfluoro-4-picolines.

Complex Formation and Structural Analysis

The work by Wang Ya-zhen (2007) on the synthesis of a 3-D complex involving 3-methylpyridine-2,5-dicarboxylic acid, a compound structurally related to 3-(Difluoromethyl)-5-methylpyridine, contributes to the understanding of complex formation and crystal structure analysis.

Molecular Structure and Theoretical Analysis

Research by Yılmaz et al. (2020) focused on a novel phthalide derivative, demonstrating the importance of molecular structure analysis, theoretical studies, and potential biological activities related to derivatives of 3-(Difluoromethyl)-5-methylpyridine.

Chemical Separation and Purification Techniques

The study of 2-Chloro-5-trichloromethylpyridine, a close relative of 3-(Difluoromethyl)-5-methylpyridine, by Su Li (2005) provided valuable insights into separation and purification techniques, important for the processing of pyridine derivatives.

Safety And Hazards

This involves studying the potential risks associated with the compound. It includes its toxicity, flammability, and any precautions that need to be taken while handling it.


Future Directions

This involves discussing potential future research directions. It could include suggestions for improving the synthesis of the compound, studying its properties in more detail, or exploring new reactions it can undergo.


I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

3-(difluoromethyl)-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-5-2-6(7(8)9)4-10-3-5/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKGKVXVLUTGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-5-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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